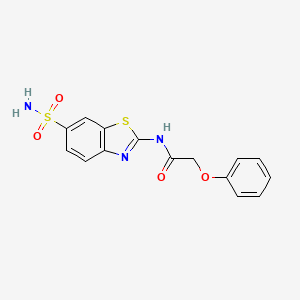

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Description

2-Phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a sulfamoyl (-SO₂NH₂) group at the 6-position of the benzothiazole ring and a phenoxy-acetamide moiety at the 2-position. This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties. The sulfamoyl group is a critical pharmacophore, often linked to interactions with metalloenzymes such as carbonic anhydrases (CAs) .

Properties

IUPAC Name |

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c16-24(20,21)11-6-7-12-13(8-11)23-15(17-12)18-14(19)9-22-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNUEZAWJNOERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

Attachment of Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions involving phenol and an appropriate leaving group.

Acetylation: The final step involves the acetylation of the intermediate compound to form 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and benzothiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Phenol with alkyl halides or sulfonyl chlorides.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The benzothiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives with substitutions at the 2- and 6-positions exhibit varied biological activities depending on their substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparisons

Molecular Interactions and Docking Studies

- DNA Gyrase (BTC-j/r): Docking scores correlate with antimicrobial efficacy, where pyridin-3-ylamino and nitro/methoxy groups form hydrogen bonds and π-π stacking with gyrase residues .

- CK-1δ (BTA) : The trimethoxyphenyl group in BTA contributes to a favorable GlideXP score (-3.78 kcal/mol), outperforming other analogs in kinase binding .

- Carbonic Anhydrases (Compound 20) : The sulfamoyl group coordinates with Zn²⁺ in the CA active site, a mechanism likely shared by the target compound .

Pharmacokinetic Considerations

- Sulfamoyl vs. Trifluoromethyl : Sulfamoyl groups enhance water solubility and enzyme targeting, whereas trifluoromethyl groups increase metabolic stability and membrane permeability .

- Nitro vs. Methoxy : Nitro groups improve electron-withdrawing effects (enhancing reactivity) but may reduce bioavailability compared to methoxy’s electron-donating properties .

Biological Activity

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzothiazole ring, a sulfamoyl group, and a phenoxy group. These components contribute to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The structure of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |

| Molecular Formula | C15H13N3O4S2 |

| Molecular Weight | 357.41 g/mol |

| InChI Key | InChI=1S/C15H13N3O4S2/c16-24(20,21)... |

The biological activity of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoyl group mimics natural substrates, allowing the compound to inhibit enzyme activity effectively. Additionally, the benzothiazole ring enhances binding affinity through hydrophobic interactions with protein pockets.

Antimicrobial Activity

Research indicates that compounds similar to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide exhibit antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Anticancer Potential

Studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, it has shown potential as a selective inhibitor of carbonic anhydrase II (CA II), which is implicated in numerous physiological processes and is a target for drug development in conditions like glaucoma and epilepsy .

Study on Anticancer Activity

In one study examining the anticancer effects of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells. These findings suggest that modifications to the structure can enhance potency and selectivity against cancer cells .

Neuroprotective Effects

Another study highlighted neuroprotective properties associated with compounds structurally related to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. These compounds were shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Research Findings Summary

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi; mechanism involves disruption of cellular functions. |

| Anticancer | Induces apoptosis in cancer cell lines; IC50 values suggest significant potency. |

| Enzyme Inhibition | Selective inhibition of carbonic anhydrase II; potential therapeutic implications in related diseases. |

| Neuroprotection | Protects neuronal cells from oxidative stress; suggests applications in neurodegenerative disorders. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via S-alkylation of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide with phenoxyacetic acid derivatives. For example, using K₂CO₃ in DMF at reflux (60–80°C) facilitates nucleophilic substitution. Yields (~50–60%) depend on solvent polarity and temperature control to minimize side reactions like hydrolysis of the sulfamoyl group .

- Key Variables :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Base | K₂CO₃ | Balances reactivity and side reactions |

| Temperature | 70°C | Accelerates reaction without decomposition |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : X-ray crystallography (e.g., SHELX programs ) reveals planar benzothiazole-acetamide cores with gauche-oriented phenoxy groups. Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.6–4.0 Å) between benzothiazole rings stabilize the crystal lattice. Disorder in the phenoxy group may require refinement constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.